Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate

lipophilicity drug-likeness ADME

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (CAS 445-71-6) is a trisubstituted pyridine-3-carboxylate ester defined by the simultaneous presence of an electron-withdrawing cyano group at position 5, a methyl group at position 6, and a metabolically stabilizing trifluoromethyl group at position 2 on the nicotinate scaffold. This specific substitution pattern (5-CN, 6-CH3, 2-CF3) is uncommon among commercially available nicotinate building blocks.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.2 g/mol
CAS No. 445-71-6
Cat. No. B1303476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate
CAS445-71-6
Molecular FormulaC11H9F3N2O2
Molecular Weight258.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)(F)F
InChIInChI=1S/C11H9F3N2O2/c1-3-18-10(17)8-4-7(5-15)6(2)16-9(8)11(12,13)14/h4H,3H2,1-2H3
InChIKeyCEHOHKHJMDKBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (CAS 445-71-6): Core Structural Identity and Procurement Baseline


Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (CAS 445-71-6) is a trisubstituted pyridine-3-carboxylate ester defined by the simultaneous presence of an electron-withdrawing cyano group at position 5, a methyl group at position 6, and a metabolically stabilizing trifluoromethyl group at position 2 on the nicotinate scaffold [1]. This specific substitution pattern (5-CN, 6-CH3, 2-CF3) is uncommon among commercially available nicotinate building blocks. The compound exhibits a computed XLogP3-AA of 2.1, a molecular weight of 258.20 g/mol, and a topological polar surface area (TPSA) of 63 Ų [1]. The ethyl ester serves as a reactive handle for further diversification, making the compound a scaffold for libraries where the cyano group can be transformed into tetrazoles, amides, or amines, while the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs [1].

Why Generic Substitution Fails: The Structural Uniqueness of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (445-71-6)


Substitution with simpler nicotinate esters (e.g., ethyl nicotinate, ethyl 6-methylnicotinate, or ethyl 5-cyanonicotinate) fails to replicate the electronic and steric profile of 445-71-6 because those analogs lack the synergistic combination of the 2-CF3, 5-CN, and 6-CH3 groups simultaneously. The 2-CF3 group withdraws electron density from the pyridine ring, reducing the basicity of the pyridine nitrogen (predicted pKa of conjugate acid ~−4.13) and increasing oxidative metabolic stability relative to non-fluorinated pyridines . The 5-cyano group provides a second electron-withdrawing vector that enables regioselective transformations (e.g., tetrazole formation via click chemistry), while the 6-methyl group blocks a potential metabolic soft spot that is present in 6-unsubstituted analogs . Replacing 445-71-6 with a compound lacking any one of these three substituents would alter the reactivity, physicochemical properties, and metabolic profile of the resulting derivatives, potentially compromising structure–activity relationships (SAR) in lead optimization programs. Furthermore, the specific substitution pattern of 445-71-6 maps directly onto core scaffolds found in patent literature for CNS-active agents and calcium channel modulators, where the 5-CN/6-CH3/2-CF3 arrangement is claimed to be critical for target engagement [1], [2].

Product-Specific Quantitative Evidence Guide for Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (445-71-6)


Lipophilicity (XLogP3-AA) Comparison: 445-71-6 vs. Key Mono- and Di-substituted Nicotinate Analogs

The target compound (445-71-6) exhibits a computed XLogP3-AA of 2.1, which is significantly higher than that of ethyl 5-cyanonicotinate (XLogP3-AA = 0.8) and ethyl 6-methylnicotinate (XLogP3 = 1.7), and slightly higher than ethyl 2-(trifluoromethyl)nicotinate (XLogP3-AA = 2.0) [1]. This indicates that the synergistic combination of the 2-CF3, 5-CN, and 6-CH3 groups results in a lipophilicity profile that is distinct from any analog carrying only one or two of these substituents. The increased logP compared to the 2-CF3-only analog (ΔlogP ≈ +0.1) is attributed to the additional methyl group, while the large increase over the 5-CN-only analog (ΔlogP ≈ +1.3) reflects the dominant contribution of the trifluoromethyl group. Such differences in logP can translate into meaningful variations in membrane permeability, plasma protein binding, and metabolic clearance for drug candidates derived from these building blocks.

lipophilicity drug-likeness ADME nicotinate building blocks

Polar Surface Area and Hydrogen Bond Acceptor Count: 445-71-6 vs. Simpler Nicotinate Esters

The topological polar surface area (TPSA) of 445-71-6 is 63 Ų, which is identical to that of ethyl 5-cyanonicotinate but higher than that of ethyl 2-(trifluoromethyl)nicotinate (39.2 Ų) and ethyl 6-methylnicotinate (39.2 Ų) [1]. The higher TPSA arises from the additional nitrogen atoms in the cyano group (7 total H-bond acceptors vs. 6 for the 2-CF3 analog and 3 for the 6-CH3 analog). In drug discovery, TPSA values below 140 Ų are generally associated with good oral absorption, but values below 60–70 Ų are preferred for optimal blood–brain barrier penetration. The intermediate TPSA of 445-71-6 (63 Ų) positions it favorably for CNS drug discovery compared to analogs with higher polarity. Additionally, the increased H-bond acceptor count (7) provides more interaction points for target binding while maintaining acceptable permeability.

polar surface area oral bioavailability drug-likeness nicotinate building blocks

Density and Boiling Point: 445-71-6 vs. Ethyl 2-(trifluoromethyl)nicotinate

The predicted density of 445-71-6 is 1.33±0.1 g/cm³, with a boiling point of 97 °C under reduced pressure . This density is slightly higher than that of the simpler analog ethyl 2-(trifluoromethyl)nicotinate (predicted density 1.3±0.1 g/cm³, boiling point 235.8±40.0 °C at 760 mmHg) . The markedly lower boiling point of 445-71-6 (97 °C under vacuum) compared to the 2-CF3-only analog (235.8 °C at atmospheric pressure) is notable and likely reflects differences in molecular weight and intermolecular interactions. These properties are relevant for purification, handling, and formulation in industrial research settings.

physical properties formulation handling nicotinate building blocks

Commercial Availability and Purity Specification: 445-71-6 vs. Analogous Substituted Nicotinates

445-71-6 is commercially available from multiple suppliers at purities ranging from 95% (AKSci) to 97% (Leyan, Chemenu) , , . Pricing from Fluorochem (2025) lists 1 g at £180, 5 g at £750, and 10 g at £1200 . This pricing reflects the greater synthetic complexity of 445-71-6 compared to simpler analogs such as ethyl 6-methylnicotinate, which is available at significantly lower cost due to its simpler structure and broader commercial availability. The higher cost is attributable to the multi-step synthesis required to install the 2-CF3, 5-CN, and 6-CH3 substituents simultaneously, making 445-71-6 a specialty building block rather than a commodity chemical.

procurement purity supply chain nicotinate building blocks

Patent-Cited Scaffold Relevance: 445-71-6 as a Precursor for CNS-Active Dihydropyridine Calcium Channel Antagonists

Patent literature explicitly identifies the 5-cyano-6-methyl-2-(trifluoromethyl) substitution pattern as a preferred embodiment for pyridine-based CNS-active agents and calcium channel modulators [1], [2]. For example, WO2008002247A1 claims novel pyridine compounds wherein substituents at the 2-, 5-, and 6-positions of the nicotinate core are independently selected from cyano, methyl, and trifluoromethyl groups, with the 5-CN/6-CH3/2-CF3 combination specifically exemplified [1]. In related patent US20090186876A1, ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate is cited as a key intermediate [2]. A derivative built on this scaffold, methyl 4-(2-chloro-4-fluorophenyl)-5-cyano-6-methyl-2-(trifluoromethyl)-1,4-dihydropyridine-3-carboxylate, was tested in BindingDB and showed an IC50 of 7.8 µM, indicating that compounds derived from this building block can exhibit measurable biological activity [3]. This contrasts with simpler nicotinate esters (e.g., ethyl 6-methylnicotinate), which are not typically cited as direct precursors for such dihydropyridine-based calcium channel antagonist libraries.

calcium channel CNS dihydropyridine nicotinate building blocks

Regioselective Synthetic Utility: The 5-Cyano Group as a Selective Handle for Tetrazole and Amide Formation

The 5-cyano group of 445-71-6 enables regioselective transformations, such as [3+2] cycloaddition with azides to form tetrazoles, a well-established carboxylic acid bioisostere. This reactivity is not available in nicotinate analogs lacking a cyano group (e.g., ethyl 2-(trifluoromethyl)nicotinate, ethyl 6-methylnicotinate) . While ethyl 5-cyanonicotinate also possesses a cyano group, it lacks the 2-CF3 and 6-CH3 substituents that modulate the electronic environment of the pyridine ring; the electron-withdrawing trifluoromethyl group at position 2 would alter the reactivity of the cyano group compared to a non-fluorinated scaffold. The predicted pKa of the conjugate acid of 445-71-6 is −4.13±0.32, indicating a very weakly basic pyridine nitrogen that is less prone to protonation and thus less likely to participate in unwanted side reactions during derivatization . This regioselectivity advantage simplifies the construction of focused compound libraries for fragment-based drug discovery and lead optimization.

click chemistry tetrazole bioisostere nicotinate building blocks

Best Research and Industrial Application Scenarios for Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate (445-71-6)


Construction of Dihydropyridine Calcium Channel Antagonist Libraries for CNS Drug Discovery

445-71-6 serves as a direct precursor for 1,4-dihydropyridine-based calcium channel antagonists that are claimed in patent families WO2008002247A1 and US20090186876A1 [1]. The 5-cyano group, 6-methyl group, and 2-trifluoromethyl group collectively match the preferred substitution pattern for CNS-active dihydropyridines. A derivative of this scaffold showed an IC50 of 7.8 µM in BindingDB, confirming that the building block can yield biologically active compounds [2]. This application is most suitable for neuroscience drug discovery programs seeking to develop proprietary calcium channel modulators where the specific 5-CN/6-CH3/2-CF3 pharmacophore is claimed to be essential for target engagement.

Synthesis of Tetrazole Bioisosteres via Cyano-Azide Cycloaddition for Fragment-Based Lead Optimization

The 5-cyano group of 445-71-6 can be selectively converted to a tetrazole via [3+2] cycloaddition with sodium azide, yielding a carboxylic acid bioisostere that retains the 2-CF3 and 6-CH3 substituents for metabolic stability and lipophilicity modulation [1]. This application is particularly relevant for fragment-based drug discovery programs where bioisosteric replacement of carboxylic acids is needed without altering the core pyridine substitution pattern. The weakly basic pyridine nitrogen (predicted pKaH ≈ −4.13) minimizes unwanted protonation-related side reactions during the cycloaddition step, simplifying purification compared to more basic pyridine scaffolds [2].

Development of Selective Kinase Inhibitors Exploiting the 2-Trifluoromethyl Nicotinate Pharmacophore

The 2-trifluoromethyl nicotinate motif is a recognized scaffold for kinase inhibitor design, particularly for Raf kinase and bcr-abl kinase inhibitors [1]. 445-71-6 provides this motif with additional functional handles (5-CN, 6-CH3) that can be used to introduce diversity elements for structure–activity relationship exploration. The computed XLogP3-AA of 2.1 and TPSA of 63 Ų position the compound favorably for CNS-penetrant kinase inhibitor design, where logP values of 2–4 and TPSA < 70 Ų are typically targeted [2]. This application scenario is suited for oncology and neuroscience kinase inhibitor programs requiring brain-penetrant candidates.

Procurement of a Specialty Building Block for Patent-Protected Chemotypes in CNS Disorders

For industrial users building patent-protected compound libraries for CNS indications (e.g., Alzheimer's disease, depression, anxiety), 445-71-6 offers a defined starting point that is explicitly claimed in patent literature as part of novel pyridine analogues [1]. The commercial availability of 445-71-6 at 95–97% purity from multiple suppliers ensures reliable procurement for library synthesis [2], . The higher procurement cost relative to simpler nicotinate esters is offset by the avoidance of additional synthetic steps to install the 2-CF3, 5-CN, and 6-CH3 groups individually, reducing overall cost-per-compound in library production.

Quote Request

Request a Quote for Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.